5-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carbonitrile
Description
5-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused pyrazole and pyridine ring system, with a methyl group at the 5-position and a cyano group at the 3-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Properties
Molecular Formula |
C8H6N4 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
5-methyl-1H-pyrazolo[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H6N4/c1-5-2-3-6-8(10-5)7(4-9)12-11-6/h2-3H,1H3,(H,11,12) |
InChI Key |
LUSPIVOZTUPKBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)NN=C2C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of 3-aminopyridine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the pyrazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection, temperature control, and purification steps are critical to achieving high purity and efficiency in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Cyanogen bromide for introducing the cyano group, and various nucleophiles for substitution reactions.
Major Products:
Oxidation: 5-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid.
Reduction: 5-Methyl-1H-pyrazolo[4,3-b]pyridine-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 5-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound has shown potential in biological studies, particularly as an inhibitor of certain enzymes and receptors. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has been studied as a possible treatment for various diseases, including cancer, due to its ability to inhibit specific kinases and other molecular targets.
Industry: In the industrial sector, 5-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carbonitrile is used in the synthesis of agrochemicals and pharmaceuticals. Its versatility and reactivity make it valuable for producing a wide range of products.
Mechanism of Action
The mechanism of action of 5-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and other therapeutic effects.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
5-Fluoro-1H-pyrazolo[4,3-b]pyridine-3-carbonitrile: A fluorinated derivative with enhanced reactivity.
1H-Pyrazolo[4,3-b]pyridine-3-carboxamide: A derivative with a carboxamide group instead of a cyano group.
Uniqueness: 5-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and cyano groups influences its reactivity and interaction with biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
